“2-Phenyl-1H-imidazo[4,5-b]pyridine” is a compound that structurally resembles the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines . It has been found to play a crucial role in numerous disease conditions . For instance, it has been reported as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain .
The synthesis of “2-Phenyl-1H-imidazo[4,5-b]pyridine” has been achieved through various methods. One approach involves a photocatalytic method with simple reaction steps and good yields . Another method involves reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .
The molecular structure of “2-Phenyl-1H-imidazo[4,5-b]pyridine” comprises an imidazole ring fused with a pyridine moiety . The structure of synthesized compounds has been elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .
The chemical reactions involving “2-Phenyl-1H-imidazo[4,5-b]pyridine” have been studied. For instance, it has been found that the presence of 4-chlorophenylmethyl substituent on the nitrogen atoms of pyridines enhances the antibacterial potency .
2-Phenyl-1H-imidazo[4,5-b]pyridine falls under the category of heterocyclic compounds, specifically imidazo[4,5-b]pyridines, which are known for their diverse biological activities. This class of compounds has been explored for applications in treating conditions such as diabetes and tuberculosis, among others.
The synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine can be achieved through several methods. A notable approach involves the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a tandem reaction with substituted primary amines followed by in situ reduction and heteroannulation with aromatic aldehydes. This method is advantageous due to its efficiency and the use of environmentally friendly solvents such as water and isopropanol .
This method allows for the generation of various functionalized derivatives of 2-Phenyl-1H-imidazo[4,5-b]pyridine with high yields and minimal environmental impact.
The molecular structure of 2-Phenyl-1H-imidazo[4,5-b]pyridine features a fused bicyclic system consisting of an imidazole ring (five-membered) and a pyridine ring (six-membered). The phenyl group is attached to the imidazole nitrogen.
The compound exhibits significant resonance stabilization due to the delocalization of electrons across the aromatic rings, contributing to its stability and reactivity.
2-Phenyl-1H-imidazo[4,5-b]pyridine participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific therapeutic applications.
The mechanism of action for 2-Phenyl-1H-imidazo[4,5-b]pyridine varies based on its application:
These mechanisms are supported by molecular docking studies that provide insights into binding interactions at the molecular level.
These properties are vital for determining the handling and storage conditions for this compound in laboratory settings.
The applications of 2-Phenyl-1H-imidazo[4,5-b]pyridine span various fields:
The foundational structure of 2-phenyl-1H-imidazo[4,5-b]pyridine consists of a fused bicyclic system that integrates imidazole and pyridine rings. This heterocyclic architecture features a pyridine ring fused at its [4,5]-bond positions with an imidazole moiety, creating a planar, conjugated system that exhibits significant aromatic character. The molecular formula for the unsubstituted imidazo[4,5-b]pyridine scaffold is C₆H₅N₃, with the 2-phenyl derivative extending this to C₁₃H₁₁N₃ [1] .
Crystallographic and computational analyses reveal precise bond length parameters characteristic of electron delocalization. The bond between N1 and C2 in the imidazole ring measures approximately 1.31 Å, typical for double-bond character, while the C2-N3 bond extends to 1.38 Å, indicating partial single-bond nature. The fusion bond (C4a-C8a) between the rings is approximately 1.40 Å, consistent with aromatic systems [6]. Key ring fusion geometry positions the pyridine nitrogen at the equivalent of position 3 in the fused system, creating an electron-deficient region that influences reactivity and molecular interactions.
Table 1: Structural Parameters of Imidazo[4,5-b]pyridine Core
Bond/Atom | Position | Bond Length (Å) | Electronic Character |
---|---|---|---|
N1-C2 | Imidazole | 1.31 | Double bond |
C2-N3 | Imidazole | 1.38 | Single bond |
C4a-C8a | Fusion | 1.40 | Aromatic |
Pyridine Nitrogen | Position 3 | - | Electron-deficient site |
Spectroscopic characterization includes distinctive NMR signatures: The proton at the 7-position (pyridine ring) resonates near δ 8.45 ppm in DMSO-d₆, while the imidazole proton (1-H) appears as a broad singlet between δ 12.5–13.0 ppm due to hydrogen bonding and tautomeric effects. Mass spectrometry consistently shows a molecular ion peak at m/z 209.095 for the protonated form [C₁₃H₁₁N₃+H]⁺, confirming the base structure [1] [6].
The 2-phenyl substituent profoundly alters the physicochemical and biological behavior of the imidazo[4,5-b]pyridine scaffold. This aryl conjugation creates an extended π-system evidenced by a 15–20 nm red shift in UV-Vis absorption spectra (λₘₐₓ ≈ 315 nm in acetonitrile) compared to unsubstituted analogs, indicating enhanced electron delocalization [6]. The dihedral angle between the phenyl ring and imidazole plane ranges from 25–40° in crystalline states and computational models, reflecting a balance between conjugation efficiency and steric minimization between ortho-phenyl hydrogens and the imidazole ring .
Electronically, the phenyl group acts as a moderate π-electron donor, increasing electron density at the imidazole C2 position by approximately 0.15 eV based on density functional theory calculations. This electronic redistribution enhances nucleophilicity at N1 and influences hydrogen-bonding capacity. Biologically, the 2-phenyl moiety significantly enhances binding interactions with hydrophobic protein pockets. For example, tubulin polymerization inhibitors bearing this group exhibit IC₅₀ values 5–10 times lower than non-phenyl analogs due to improved van der Waals contacts and π-stacking with aromatic residues .
Table 2: Biological Impact of 2-Substitution in Imidazo[4,5-b]pyridines
Substituent at C2 | Antiproliferative IC₅₀ (μM, HCT-116) | Tubulin Inhibition (%) | Key Interaction Mechanism |
---|---|---|---|
Phenyl | 0.4–0.7 | >90 | Hydrophobic pocket insertion |
Methyl | >100 | 15 | Weak van der Waals |
Amidino | 8.0–13.6 | 65 | Electrostatic/polar interactions |
Hydrogen (unsubstituted) | >100 | <10 | Minimal target engagement |
Data adapted from imidazo[4,5-b]pyridine biological studies [5]
2-Phenyl-1H-imidazo[4,5-b]pyridine exhibits complex prototropic tautomerism due to mobile protons at N1 and N3 positions. In non-polar solvents (e.g., chloroform), the 1H-tautomer dominates (>95%), stabilized by intramolecular hydrogen bonding between N1-H and the pyridine nitrogen. This is confirmed by NMR: The N-H proton appears as a broad singlet near δ 12.8 ppm with no observable coupling [5] [6]. In polar protic solvents (e.g., water), a dynamic tautomeric equilibrium emerges between 1H- and 3H-forms (ratio ≈ 4:1), detectable through coalescence of NMR signals at elevated temperatures.
Protonation studies reveal pH-dependent behavior: The pKa values are 5.2 (pyridine nitrogen protonation) and 2.8 (imidazole nitrogen protonation), determined by UV-pH titration. This results in three distinct states: neutral (pH 6–8), monocationic (pH 3–5), and dicationic (pH <2). The monocation preferentially protonates at the pyridine nitrogen, evidenced by a 40 nm bathochromic shift in UV spectra due to enhanced charge delocalization into the phenyl ring [5]. Computational analyses (B3LYP/6-311G**) indicate the 1H-tautomer is energetically favored by 3.2 kcal/mol over the 3H-form in the gas phase, while aqueous solvation reduces this difference to 1.1 kcal/mol, supporting experimental observations of increased tautomer populations in water [6].
Table 3: Tautomeric and Protonation States Under Varying Conditions
Condition | Dominant Species | Key Characteristic | Experimental Evidence |
---|---|---|---|
Chloroform | 1H-tautomer | Intramolecular H-bonding | NMR: δ 12.8 ppm (s, 1H) |
Water (pH 7) | 1H/3H-tautomers (4:1) | Rapid exchange | NMR peak coalescence at 50°C |
Acidic (pH 4) | Monocation | Pyridine N-protonation | UV λₘₐₓ shift to 355 nm |
Strongly acidic (pH 1) | Dication | Pyridine and imidazole N-protonation | Fluorescence quenching |
The positional isomerism between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine fundamentally alters electronic distribution and biological interactions. The nitrogen arrangement differs critically: In the [4,5-b] isomer (e.g., 2-phenyl-1H-imidazo[4,5-b]pyridine), the pyridine nitrogen is adjacent to the fusion bond (position 3), creating an electron-deficient six-membered ring. In contrast, the [4,5-c] isomer positions its pyridine nitrogen at the equivalent of position 4, adjacent to the fused imidazole ring, resulting in altered dipole moments (5.2 D vs. 4.7 D) and proton affinity [2] [3].
These electronic differences manifest in hydrogen-bonding capacity: The [4,5-b] isomer exhibits superior hydrogen-bond donation via N1-H (experimental ΔG = -8.3 kcal/mol with acetate) compared to the [4,5-c] analog (ΔG = -6.9 kcal/mol) due to enhanced N-H acidity. Conversely, the [4,5-c] isomer accepts hydrogen bonds more effectively at its pyridine nitrogen. Biologically, this translates to distinct target selectivity: [4,5-b] derivatives like 2-phenyl-1H-imidazo[4,5-b]pyridine show 10–50 fold greater activity against tubulin (IC₅₀ 0.2–0.6 μM) due to complementary interactions with the colchicine site, while [4,5-c] compounds exhibit preferential inhibition of kinases like TBK1 (IC₅₀ 0.004–0.046 μM) [2] [3] .
Table 4: Comparative Properties of Key Imidazopyridine Isomers
Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Functional Consequence |
---|---|---|---|
Pyridine N position | Equivalent to position 3 | Equivalent to position 4 | Altered charge distribution |
Dipole moment | 5.2 Debye | 4.7 Debye | Solubility differences |
N-H acidity (pKa) | 2.8 | 3.5 | Enhanced H-bond donation in [4,5-b] |
Antitubulin activity | IC₅₀ 0.2–0.6 μM | IC₅₀ >50 μM | Selective targeting by [4,5-b] |
Kinase inhibition | Moderate (e.g., IC₅₀ 8.0 μM for TBK1) | Potent (e.g., IC₅₀ 0.004 μM for TBK1) | Preferential [4,5-c] binding |
Antiviral activity | Moderate (EC₅₀ 21–58 μM vs. RSV) | Low | [4,5-b] specificity for viral targets |
Data synthesized from multiple pharmacological studies [2] [3] [5]
This structural differentiation underscores why 2-phenyl substitution yields potent bioactivity only in the [4,5-b] configuration—its electronic architecture optimally complements biomolecular targets like tubulin. The [4,5-c] isomer, while pharmacologically valuable in other contexts, fails to achieve comparable activity with identical substituents due to its divergent electronic profile and hydrogen-bonding behavior [2] [3] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: